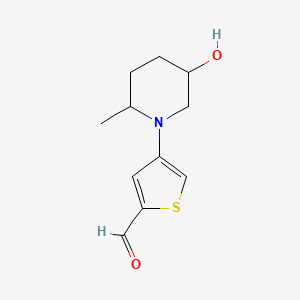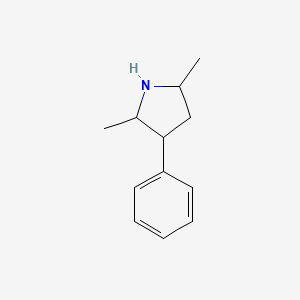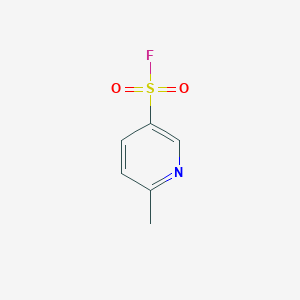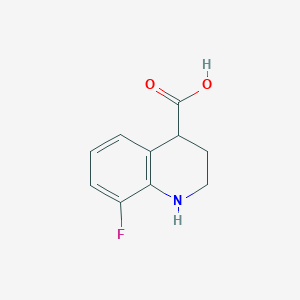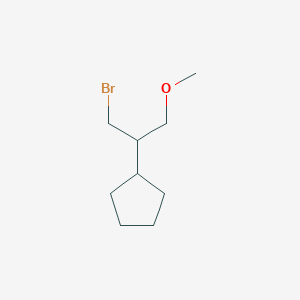![molecular formula C10H17Br B13171196 2-(3-Bromopropyl)bicyclo[2.2.1]heptane](/img/structure/B13171196.png)
2-(3-Bromopropyl)bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromopropyl)bicyclo[2.2.1]heptane is an organic compound with the molecular formula C10H17Br. It is a derivative of bicyclo[2.2.1]heptane, where a bromopropyl group is attached to the bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopropyl)bicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the reaction of bicyclo[2.2.1]heptane with 1,3-dibromopropane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromopropyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alkane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of alcohols or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Potassium carbonate, sodium hydroxide, or amines in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Major Products:
Substitution: Various substituted bicyclo[2.2.1]heptane derivatives.
Reduction: Bicyclo[2.2.1]heptane derivatives with reduced bromine.
Oxidation: Alcohols or carboxylic acids depending on the reaction conditions.
Scientific Research Applications
2-(3-Bromopropyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)bicyclo[2.2.1]heptane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The bicyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane: The parent compound without the bromopropyl group.
2-Methylbicyclo[2.2.1]heptane: A similar compound with a methyl group instead of a bromopropyl group.
Bicyclo[2.2.1]heptane-2,3-diol: A derivative with hydroxyl groups.
Uniqueness: 2-(3-Bromopropyl)bicyclo[2.2.1]heptane is unique due to the presence of the bromopropyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate for various chemical transformations and applications .
Properties
Molecular Formula |
C10H17Br |
|---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
2-(3-bromopropyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H17Br/c11-5-1-2-9-6-8-3-4-10(9)7-8/h8-10H,1-7H2 |
InChI Key |
YWZZAOWRBAGONC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


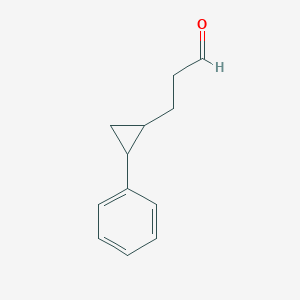


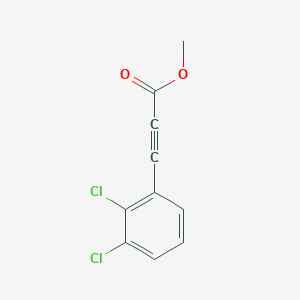
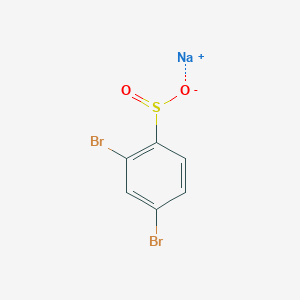
![N-[1-(Aminomethyl)cyclopropyl]-2-methoxyacetamide](/img/structure/B13171141.png)
